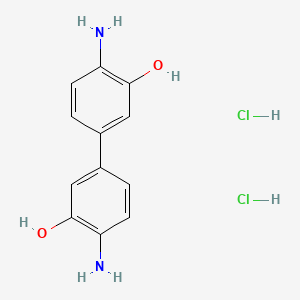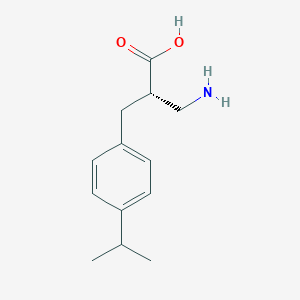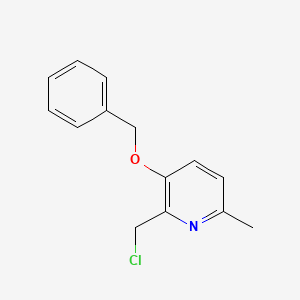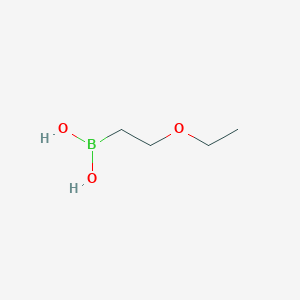![molecular formula C7H6N4O B12963459 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the desired compound in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous for industrial production due to its efficiency and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to exhibit inhibitory activity against kinases, which are involved in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde
- 1,2,4-Triazolo[1,5-a]pyridine-6-carboxaldehyde
- 1,2,4-Triazolo[1,5-a]pyrimidine
Uniqueness
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde is unique due to its specific amino and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C7H6N4O |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C7H6N4O/c8-7-10-9-6-3-5(4-12)1-2-11(6)7/h1-4H,(H2,8,10) |
Clave InChI |
BQAMNTKDYYDRMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NN=C2N)C=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)

![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)

![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)







